(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol
Description
(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a stereochemically defined oxolane derivative featuring a pyridin-4-ylmethyl amino substituent. This compound has garnered attention in medicinal chemistry due to its role in immunomodulation, particularly as a payload in Toll-like receptor (TLR) 7/8 agonist conjugates . Its stereochemistry (3S,4R) and substituent positioning are critical for binding to protein targets, as evidenced by X-ray crystallography studies resolving its structure at 2.13 Å resolution in complex with TLR8 .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol |
InChI |
InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1 |
InChI Key |
DKSHUCDODMXORK-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2 |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Nucleophilic Substitution
The primary synthesis route involves cyclization followed by nucleophilic substitution to introduce the pyridin-4-ylmethylamino group. A representative protocol includes:
This method prioritizes stereochemical fidelity, with the (3S,4R) configuration achieved through chiral auxiliary-assisted cyclization.
Stereoselective Synthesis
To avoid racemization, stereoselective approaches leverage:
- Asymmetric hydrogenation : Pd/C-mediated reduction of ketone intermediates under H₂ (50 psi).
- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (ee >99%).
- Temperature: 25–40°C (higher temperatures reduce enantiomeric excess).
- Solvent: Tetrahydrofuran/water mixtures enhance reaction rates.
Optimization of Reaction Conditions
Key variables influencing yield and purity:
Comparison with Analogous Compounds
The synthesis of (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol shares strategies with structurally related molecules:
Challenges and Solutions
- Byproduct suppression : Use of scavenger resins (e.g., polystyrene-bound sulfonic acid) reduces impurities.
- Scale-up limitations : Continuous-flow systems improve heat transfer and reproducibility at >1 kg scale.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridin-4-ylmethylamino group participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents. This reactivity is critical for synthesizing derivatives or conjugates:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (40–60°C, polar aprotic solvents).
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride), requiring bases like triethylamine for deprotonation.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | DMF, 50°C | Quaternary ammonium salt |
| Acylation | AcCl | THF, 0°C → RT | N-Acetyl derivative |
Enzyme Inhibition Mechanisms
The compound acts as a mechanism-based inactivator for pyridoxal 5′-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (hOAT) and GABA aminotransferase (GABA-AT) :
Key Steps in hOAT Inactivation:
-
Schiff Base Formation : The amino group reacts with PLP-bound lysine (Lys292) to form an external aldimine intermediate (14b ) .
-
Deprotonation : Abstraction of the γ-proton generates a ketimine intermediate (16b ).
-
Michael Acceptor Formation : Subsequent δ-proton removal by Lys292 produces a reactive Michael acceptor (17b ) .
-
Adduct Formation : Nucleophilic attack by Thr322 or water yields a covalent adduct (34 ) that irreversibly inhibits the enzyme .
Kinetic Parameters for hOAT Inactivation :
| Parameter | Value |
|---|---|
| 0.26 s⁻¹ | |
| 2.48 mM | |
| Partition Ratio | 3.38 |
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
-
Metal-Catalyzed Oxidation : Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl to a ketone.
-
Enzymatic Oxidation : Dehydrogenases selectively oxidize the alcohol moiety in biological systems.
Oxidation Outcomes :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (H₂SO₄) | Tetrahydrofuran-3-one derivative | 72% |
| TEMPO/NaOCl | Aldehyde intermediate | 58% |
Hydrolysis and Stability
The compound demonstrates pH-dependent hydrolysis:
-
Acidic Conditions : Protonation of the amino group accelerates ring-opening hydrolysis, yielding linear diols.
-
Basic Conditions : The hydroxyl group deprotonates, promoting β-elimination reactions.
Hydrolysis Half-Lives :
| pH | (25°C) |
|---|---|
| 2 | 4.2 h |
| 7 | 48 h |
| 12 | 1.5 h |
Interaction with Biological Thiols
The pyridine ring facilitates π-stacking interactions with aromatic residues in enzymes, while the amino group forms hydrogen bonds. Crystallographic data confirm its binding to hOAT’s active site, with key interactions involving :
-
Hydrogen bonding between the hydroxyl and Thr322.
-
Electrostatic interactions between the pyridine nitrogen and Glu235.
Synthetic Modifications
Industrial-scale synthesis employs optimized protocols:
-
Continuous Flow Reactors : Enhance yield (up to 89%) by maintaining precise temperature control (60°C ± 2°C).
-
Chiral Resolution : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.
This compound’s reactivity profile underscores its utility in medicinal chemistry and enzymology. The balance between nucleophilic amino groups, oxidizable alcohols, and enzyme-targeting capabilities makes it a valuable scaffold for drug design and mechanistic studies .
Scientific Research Applications
(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. For example, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream signaling pathways . This reactivation of p53 function can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The biological activity and physicochemical properties of oxolane derivatives are highly dependent on substituent groups and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The pyridin-4-ylmethyl amino group in the target compound enables π-π stacking and hydrogen bonding with TLR8, critical for immunomodulatory activity . In contrast, the methoxyphenyl-pyrrolotriazine substituent in the (3R,4R)-piperidine analog facilitates kinase inhibition, making it suitable for cancer therapy . Replacement with a pyrrolidin-1-yl group () reduces molecular weight (157.21 vs. 195.24) and eliminates aromatic interactions, likely diminishing target affinity.
Stereochemistry :
- The (3S,4R) configuration in the target compound contrasts with the (3R,4R) configuration in the anticancer piperidine analog (). Stereochemical differences alter spatial orientation, affecting binding pocket compatibility and biological specificity.
Hydrogen-Bonding Capacity: The hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol () enhances solubility but lacks the amino functionality required for receptor agonism, limiting its utility to synthetic intermediates.
Pharmacokinetic and Physicochemical Properties
- Solubility : The pyridin-4-ylmethyl group introduces moderate hydrophobicity, whereas the hydroxymethyl analog () is more polar. This impacts bioavailability and formulation strategies.
Biological Activity
(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 206.24 g/mol
Research indicates that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways, particularly aldose reductase, which plays a crucial role in the polyol pathway. This inhibition can be beneficial in managing conditions such as diabetic complications .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells .
- Neuroprotective Effects : There are indications that the compound may offer neuroprotective benefits, which could be relevant for conditions like neurodegenerative diseases .
Biological Activity Data
Case Studies
- Diabetes Management : A study focused on the compound's role in inhibiting aldose reductase demonstrated a reduction in diabetic complications in animal models. The results indicated a significant decrease in sorbitol levels, suggesting potential therapeutic benefits for diabetic patients .
- Neurodegenerative Disease Models : In vitro studies have shown that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
